molecular formula C10H13ClO2 B8682327 1-Chloro-4-(2-methoxyethoxy)-2-methylbenzene

1-Chloro-4-(2-methoxyethoxy)-2-methylbenzene

Cat. No. B8682327
M. Wt: 200.66 g/mol
InChI Key: DDRDRYIVOWJZAL-UHFFFAOYSA-N
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Patent
US08097610B2

Procedure details

To a mixture of 4-chloro-3-methylcresol (15.0 g; 0.105 mol), N,N-diisopropylethylamine (23.3 ml; 0.137 mol) and THF (150 ml), was added dropwise chloromethylmethyl ether (9.50 ml; 0.126 mol) at room temperature. The mixture was stirred at 60° C. for 27.5 hours. The reaction solution was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulphate, and evaporated under reduced pressure. The residue was purified by column chromatograph on silica gel (hexane:ethyl acetate=5:1) to give 2-chloro-5-(methoxyethoxy)toluene as dark reddish-brown oil (17.7 g; 90%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4](C)[C:5]([OH:8])=[CH:6][CH:7]=1.C(N([CH2:18][CH3:19])C(C)C)(C)C.Cl[CH2:21][O:22]C>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:19][CH2:18][O:22][CH3:21])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C(=C(C(=CC1)O)C)C
Name
Quantity
23.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
ClCOC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 27.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatograph on silica gel (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
27.5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OCCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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